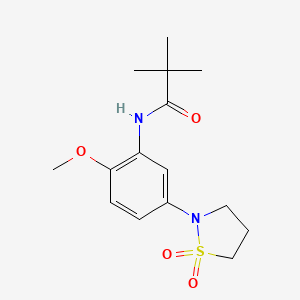

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)14(18)16-12-10-11(6-7-13(12)21-4)17-8-5-9-22(17,19)20/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYFWARQXIBVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of the 2-methoxyphenyl intermediate through a series of reactions, such as nitration, reduction, and methylation.

Introduction of the Dioxidoisothiazolidinyl Group: The next step involves the introduction of the dioxidoisothiazolidinyl group onto the methoxyphenyl ring. This can be achieved through a cyclization reaction involving a suitable thioamide precursor.

Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the 5-position of the methoxyphenyl ring. This can be accomplished through an amide coupling reaction using pivaloyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Molecular Features

- Amide Group : Facilitates interactions with biological macromolecules.

- Dioxidoisothiazolidine Ring : Imparts unique reactivity.

- Methoxy Substituents : Enhance lipophilicity, influencing receptor binding.

Chemistry

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions including oxidation, reduction, and substitution processes.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The unique structural features allow it to interact with biological targets effectively.

Anticancer Properties

Recent studies have shown that derivatives of this compound can significantly inhibit tumor growth in vitro. For example:

- Case Study : A cytotoxicity evaluation on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed IC50 values between 2.55 to 4.50 µM, demonstrating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM).

Structure-Activity Relationship (SAR)

Understanding the relationship between the compound's structure and its biological activity is critical for drug development:

| Compound Feature | Effect on Activity |

|---|---|

| Dioxidoisothiazolidine moiety | Essential for cytotoxicity |

| Methoxy groups | Increase lipophilicity and receptor affinity |

| Amide linkage | Facilitates interaction with target proteins |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has moderate bioavailability due to its lipophilic nature. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)pivalamide ()

- Structure : Retains the pivalamide and 2-methoxyphenyl backbone but lacks the 1,1-dioxidoisothiazolidin-2-yl group.

- Reactivity : Demonstrated in hydroxylation reactions, yielding N-(4-hydroxy-2-methoxyphenyl)pivalamide (2h) with 51% isolated yield. This highlights the influence of electron-donating methoxy groups on directing electrophilic aromatic substitution .

Pyridine-Based Pivalamides ()

Examples include:

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

- Molecular Formula: C₁₁H₁₂ClIN₂O₂

- Molecular Weight: 366.58

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

- Structural features: Pyridine core with iodine and methoxy substituents.

| Compound | Core Structure | Key Substituents | Molecular Weight |

|---|---|---|---|

| Target Compound | Phenyl | 1,1-Dioxidoisothiazolidin-2-yl | Not reported |

| N-(2-Methoxyphenyl)pivalamide | Phenyl | Methoxy | ~237 (estimated) |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Pyridine | Cl, I, Formyl | 366.58 |

- Comparison: Pyridine derivatives exhibit distinct electronic profiles due to nitrogen heteroatoms, which may enhance solubility or alter reactivity compared to the phenyl-based target compound.

Compounds with Sulfone or Sulfonamide Groups

N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide ()

- Structure : Shares a sulfonyl group and methoxyphenyl backbone but replaces pivalamide with formamide.

Heterocyclic Amide Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structure : Thiazole core with benzamide and halogen substituents.

- Interactions: Forms centrosymmetric dimers via N–H⋯N hydrogen bonds. Non-classical C–H⋯F/O interactions stabilize crystal packing.

N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide ()

- Structure : Imidazopyridazine core fused with fluorophenyl and trifluoromethyl groups.

- Molecular Weight : 486.469, significantly higher than the target compound.

- This contrasts with the target’s isothiazolidin dioxide, which may improve aqueous solubility .

Structural and Functional Implications

- Steric Effects : The tert-butyl group in pivalamide derivatives (e.g., target compound) reduces rotational freedom and may shield reactive sites, enhancing stability.

- Electronic Effects : Methoxy and sulfone groups in the target compound create electron-deficient aromatic systems, influencing reactivity in substitution reactions.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cell cycle regulation. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C18H22N2O6S2

- Molecular Weight : 426.5 g/mol

- IUPAC Name : N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethoxybenzenesulfonamide

The primary biological target for this compound is Cyclin-dependent kinase 2 (CDK2) . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The compound is believed to interact with CDK2, potentially altering its activity and influencing cell cycle progression.

Biochemical Pathways

The interaction with CDK2 suggests that the compound may impact several key pathways associated with cell proliferation and apoptosis. These include:

- Cell Cycle Regulation : By inhibiting CDK2 activity, the compound may prevent cells from progressing through the cell cycle, leading to growth arrest in cancer cells.

- Apoptotic Pathways : The modulation of CDK2 can also influence apoptotic signaling pathways, promoting cell death in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The bioavailability of the compound can be influenced by its solubility and stability in physiological conditions.

- Distribution : The volume of distribution will determine how widely the compound is dispersed throughout body tissues.

- Metabolism : The metabolic pathways that the compound undergoes will affect its efficacy and duration of action.

- Elimination : Understanding how the compound is excreted from the body can help predict its therapeutic window and potential toxicity.

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the phenyl ring followed by coupling of the isothiazolidine-dioxide and pivalamide moieties. Key steps include:

- Step 1 : Introduction of the methoxy group via nucleophilic aromatic substitution under alkaline conditions.

- Step 2 : Formation of the 1,1-dioxidoisothiazolidine ring through cyclization using thiourea derivatives and subsequent oxidation with hydrogen peroxide .

- Step 3 : Pivalamide coupling via Schotten-Baumann reaction with pivaloyl chloride in anhydrous dichloromethane .

Critical parameters include temperature (50–80°C for cyclization), solvent polarity (e.g., DMF for step 1, THF for step 3), and stoichiometric control of oxidizing agents. Yields range from 40–65%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Methoxy protons appear as a singlet at δ ~3.8 ppm; aromatic protons split into complex multiplets (δ 6.8–7.5 ppm). The pivalamide methyl groups show a singlet at δ ~1.3 ppm .

- 13C NMR : The isothiazolidine-dioxide sulfur and oxygen contribute to deshielded carbons (C-SO2 at ~120–130 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phase (70:30) at 1 mL/min flow rate ensure purity validation (retention time ~8.2 min) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical m/z: ~378.4 g/mol) .

Advanced Research Questions

Q. How does this compound interact with cyclin-dependent kinase 2 (CDK2), and what methodologies validate its inhibitory activity?

- Methodological Answer :

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to CDK2’s ATP-binding pocket, driven by hydrogen bonding between the isothiazolidine-dioxide group and Lys89/Glu81 residues .

- Enzymatic Assays : In vitro kinase inhibition is quantified via fluorescence-based ADP-Glo™ assays. IC50 values (reported ~0.8–1.2 µM) correlate with competitive inhibition kinetics .

- Cellular Validation : Antiproliferative activity in MCF-7 breast cancer cells (IC50 ~5 µM) is assessed via MTT assays, with flow cytometry confirming G1-phase arrest .

Q. What strategies are employed to address solubility and metabolic stability challenges in preclinical development?

- Methodological Answer :

- Salt Formation : Co-crystallization with sodium or meglumine improves aqueous solubility (from <10 µg/mL to >200 µg/mL) .

- Prodrug Design : Esterification of the pivalamide group enhances intestinal absorption, with in vitro microsomal stability assays (human liver microsomes) guiding structural optimization .

- Structure-Activity Relationship (SAR) : Systematic substitution of the methoxy group (e.g., ethoxy, fluorine) balances lipophilicity (logP ~2.8) and metabolic stability (t1/2 > 2 hours in microsomes) .

Q. How are contradictions in biological activity data resolved across different experimental models?

- Methodological Answer :

- Dose-Response Reproducibility : Cross-validation using orthogonal assays (e.g., Western blot for CDK2 substrate phosphorylation vs. cell viability assays) identifies off-target effects .

- Species-Specific Variability : Comparative pharmacokinetic studies in rodents vs. human-derived organoids account for cytochrome P450 (CYP3A4) metabolic differences .

- Data Normalization : Activity cliffs are mitigated by standardizing assay conditions (e.g., ATP concentration in kinase assays) and using reference inhibitors (e.g., Roscovitine for CDK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.